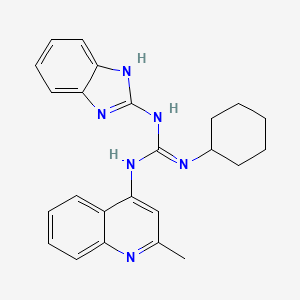
N-1H-Benzimidazol-2-yl-N'-cyclohexyl-N''-(2-methyl-4-quinolinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines a benzimidazole ring with a quinoline moiety and a cyclohexyl group, potentially offering a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The quinoline moiety can be introduced through a subsequent reaction with 2-methyl-4-quinolinecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzimidazole and quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs)
Wirkmechanismus
The mechanism of action of N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazole: A simpler benzimidazole derivative with similar biological activities.
N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-methylamine: Another benzimidazole derivative with potential therapeutic applications
Uniqueness
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine is unique due to its combination of a benzimidazole ring, a quinoline moiety, and a cyclohexyl group. This unique structure may offer enhanced biological activity and selectivity compared to simpler benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
71080-08-5 |
|---|---|
Molekularformel |
C24H26N6 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-yl)-2-cyclohexyl-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C24H26N6/c1-16-15-22(18-11-5-6-12-19(18)25-16)29-23(26-17-9-3-2-4-10-17)30-24-27-20-13-7-8-14-21(20)28-24/h5-8,11-15,17H,2-4,9-10H2,1H3,(H3,25,26,27,28,29,30) |
InChI-Schlüssel |
VAXJLGMBENEDDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



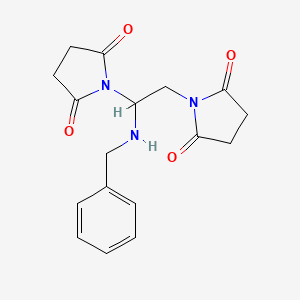
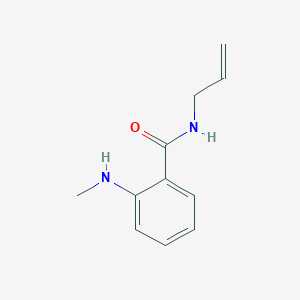
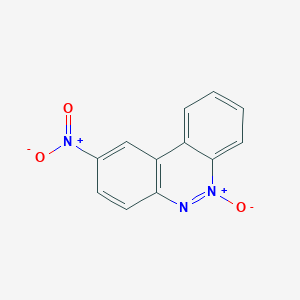
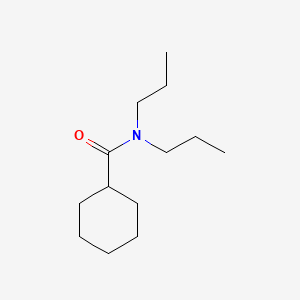
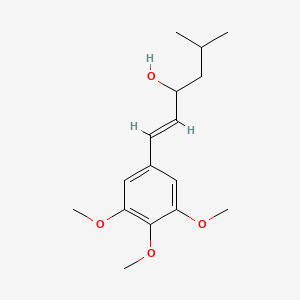
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
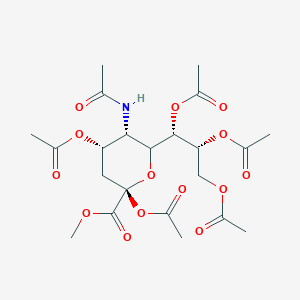
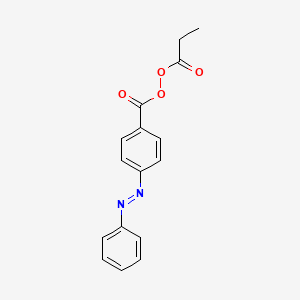
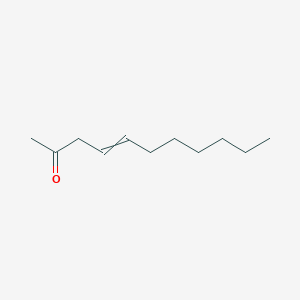

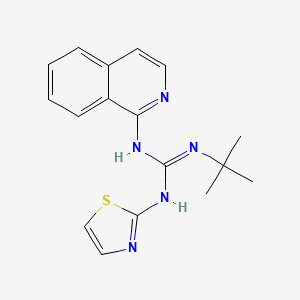
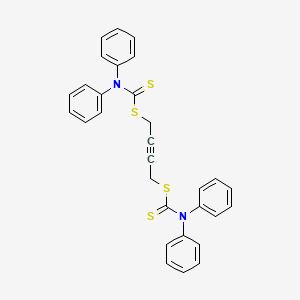
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)
